Épimédokoreanine B

Vue d'ensemble

Description

Applications De Recherche Scientifique

Epimedokoreanin B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of prenylated flavonoids and their chemical properties.

Medicine: Epimedokoreanin B exhibits anticancer activity by inducing paraptosis-like cell death in human non-small cell lung cancer cells.

Industry: It is used in the development of new therapeutic agents for the treatment of various diseases, including cancer and periodontitis

Mécanisme D'action

Target of Action

EKB’s primary targets are human non-small cell lung cancer (NSCLC) cells, specifically A549 and NCI-H292 cells . It also targets gingipains and Porphyromonas gingivalis, which are involved in periodontitis .

Biochemical Pathways

EKB affects the ER stress pathway, leading to paraptosis . The vacuoles stimulated by EKB predominantly derive from ER and mitochondria dilation, which are characteristics of paraptosis . Down-regulation of Alix and up-regulation of ER stress-related proteins after EKB treatment further support the occurrence of paraptosis .

Result of Action

EKB inhibits cell proliferation and migration, accompanied by cytoplasmic vacuolation in both A549 and NCI-H292 cell lines . It also inhibits the growth of lung cancer cells . In addition, EKB suppresses the virulence of gingipains-containing P. gingivalis culture supernatants .

Action Environment

It’s worth noting that ekb’s inhibitory effect on lung cancer cell proliferation was demonstrated in a zebrafish xenograft model , suggesting that it may be effective in different biological environments.

Analyse Biochimique

Biochemical Properties

Epimedokoreanin B has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the activation of STAT3 in human monocyte-derived macrophages (HMDMs) . This suggests that Epimedokoreanin B may play a role in modulating the activity of this protein, which is involved in many cellular processes.

Cellular Effects

Epimedokoreanin B has been observed to inhibit cell proliferation and migration in both A549 and NCI-H292 cells . It induces cell death that lacks the features of apoptosis, such as chromatin condensation, phosphatidyl serine exposure, and caspase cleavage . This suggests that Epimedokoreanin B influences cell function by inducing a unique form of cell death.

Molecular Mechanism

The molecular mechanism of Epimedokoreanin B involves endoplasmic reticulum (ER) stress-mediated paraptosis accompanied by autophagosome accumulation . The vacuoles stimulated by Epimedokoreanin B predominantly derive from ER and mitochondria dilation, which are the characteristics of paraptosis . ER stress inhibitor 4-phenylbutyric acid (4-PBA) and protein synthesis inhibitor cycloheximide (CHX) treatment antagonized the vacuoles formation as well as cell death induced by Epimedokoreanin B, indicating that ER stress was involved in Epimedokoreanin B induced paraptosis .

Temporal Effects in Laboratory Settings

It has been observed to inhibit cell proliferation and migration in lung cancer cells .

Dosage Effects in Animal Models

Oral administration of Epimedokoreanin B has been shown to inhibit tumor growth in an LM8 tumor-bearing murine model . The specific dosage effects of Epimedokoreanin B in animal models have not been extensively studied.

Metabolic Pathways

Given its interactions with STAT3 and its role in ER stress, it is likely that Epimedokoreanin B is involved in pathways related to these processes .

Subcellular Localization

The vacuoles stimulated by Epimedokoreanin B predominantly derive from ER and mitochondria dilation , suggesting that Epimedokoreanin B may localize to these organelles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'épimédokoreanine B peut être synthétisée par extraction de l'Epimedium koreanum Nakai à l'aide de méthanol. L'extrait de méthanol est ensuite soumis à diverses techniques chromatographiques pour isoler le composé . La structure de l'épimédokoreanine B est confirmée par des méthodes d'analyse spectroscopique et des comparaisons avec des données déjà publiées .

Méthodes de production industrielle : La production industrielle de l'épimédokoreanine B implique une extraction à grande échelle à partir de l'Epimedium koreanum Nakai. Le matériel végétal est traité à l'aide de solvants comme le méthanol, suivi d'étapes de purification telles que la chromatographie sur colonne pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions : L'épimédokoreanine B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des époxydes ou des cétones, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

L'épimédokoreanine B a un large éventail d'applications de recherche scientifique :

Médecine : L'épimédokoreanine B présente une activité anticancéreuse en induisant une mort cellulaire de type paraptose dans les cellules cancéreuses pulmonaires non à petites cellules humaines.

Industrie : Elle est utilisée dans le développement de nouveaux agents thérapeutiques pour le traitement de diverses maladies, notamment le cancer et la parodontite

5. Mécanisme d'action

L'épimédokoreanine B exerce ses effets par le biais de divers mécanismes :

Inhibition des gingipaïnes : Elle inhibe l'activité enzymatique des gingipaïnes, qui sont des protéases à cystéine produites par Porphyromonas gingivalis.

Induction de la paraptose : Dans les cellules cancéreuses pulmonaires non à petites cellules humaines, l'épimédokoreanine B induit une mort cellulaire de type paraptose, caractérisée par une vacuolisation cytoplasmique et un stress du réticulum endoplasmique.

Inhibition des produits finaux de la glycation avancée : Elle inhibe la formation de produits finaux de la glycation avancée, qui sont impliqués dans les complications du diabète.

Comparaison Avec Des Composés Similaires

L'épimédokoreanine B est unique parmi les flavonoïdes prénylés en raison de ses diverses activités biologiques. Les composés similaires comprennent :

Lutéoline : Un composé parent de l'épimédokoreanine B, connu pour ses propriétés anti-inflammatoires et antioxydantes.

Apigénine : Un autre composé parent, connu pour ses propriétés anticancéreuses et anti-inflammatoires.

Icaritine : Un flavonoïde prénylé apparenté ayant des activités anticancéreuses et anti-inflammatoires.

Désméthylicaritine : Un autre composé apparenté ayant des activités biologiques similaires.

L'épimédokoreanine B se distingue par ses puissants effets inhibiteurs sur les gingipaïnes et sa capacité à induire une mort cellulaire de type paraptose dans les cellules cancéreuses .

Activité Biologique

Epimedokoreanin B is a prenylated flavonoid compound isolated from Epimedium species, particularly Epimedii Herba. This compound has garnered attention due to its promising biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This article provides a detailed overview of the biological activity of Epimedokoreanin B, supported by research findings, data tables, and case studies.

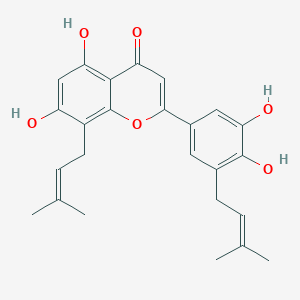

Chemical Structure and Properties

Epimedokoreanin B is characterized by its prenylated flavonoid structure, which is significant for its biological activity. The presence of multiple hydroxyl groups contributes to its reactivity and interaction with biological targets.

1. Anti-Inflammatory Activity

Epimedokoreanin B has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of advanced glycation end-products (AGEs), which are implicated in various inflammatory diseases, including diabetes complications. By reducing AGEs, Epimedokoreanin B may help prevent inflammation-related damage in diabetic patients .

2. Anti-Tumor Effects

Studies have shown that Epimedokoreanin B effectively inhibits tumor cell proliferation by blocking the activation of the STAT3 signaling pathway. This inhibition leads to a reduction in macrophage polarization towards the M2 phenotype, which is associated with tumor progression . In vivo studies using murine models indicated that oral administration of Epimedokoreanin B significantly suppressed tumor growth in sarcoma-bearing mice .

The mechanisms underlying the biological activities of Epimedokoreanin B include:

- Inhibition of STAT3 Activation : This pathway is crucial for cell survival and proliferation in many cancers.

- Reduction of Inflammatory Cytokines : By inhibiting IL-10 production and CD163 expression, Epimedokoreanin B shifts macrophage polarization away from a tumor-supportive environment .

- Prevention of Protein Degradation : It has been shown to inhibit host protein degradation and vascular permeability, further supporting its anti-inflammatory role .

Research Findings

The following table summarizes key findings from various studies on the biological activity of Epimedokoreanin B:

Case Studies

- Diabetes Management : A study highlighted the potential of Epimedokoreanin B in preventing complications associated with diabetes by inhibiting AGEs, suggesting its therapeutic role in managing diabetic conditions .

- Cancer Treatment : In a murine model of sarcoma, treatment with Epimedokoreanin B led to a marked decrease in tumor growth compared to control groups, indicating its potential as an anti-cancer agent .

Propriétés

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZMBCVLWOJASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Epimedokoreanin B and where is it found?

A: Epimedokoreanin B is a prenylated flavonoid primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant used in traditional medicine. []

Q2: How does Epimedokoreanin B exert its anti-tumor effects?

A: Research suggests that Epimedokoreanin B inhibits tumor progression by suppressing the activation of STAT3, a protein involved in cell growth and survival. This effect was observed both in tumor cells and within the tumor microenvironment, specifically by inhibiting the M2 polarization of tumor-associated macrophages (TAMs). []

Q3: Can you elaborate on the role of Epimedokoreanin B in modulating macrophage activity?

A: Epimedokoreanin B exhibits anti-inflammatory effects by suppressing the polarization of macrophages into the M2 phenotype, which is known to promote tumor growth. This compound achieves this by inhibiting the expression of CD163, a marker of M2 macrophages, and reducing the production of the pro-inflammatory cytokine interleukin (IL)-10 in human monocyte-derived macrophages (HMDMs). []

Q4: How does the presence of prenyl groups impact the biological activity of Epimedokoreanin B?

A: Studies comparing Epimedokoreanin B with its parent compound, luteolin, reveal that the presence of prenyl groups significantly enhances its biological activity. For instance, Epimedokoreanin B demonstrates a 6-fold greater potency in inhibiting human neutrophil elastase (HNE) compared to luteolin. This highlights the crucial role of prenyl groups in enhancing the inhibitory effects of this flavonoid. [, ]

Q5: What is the mechanism of action of Epimedokoreanin B against Porphyromonas gingivalis?

A: Epimedokoreanin B exhibits promising activity against Porphyromonas gingivalis, a key pathogen in periodontitis. It achieves this by inhibiting the activity of gingipains, the virulence cysteine proteases produced by the bacterium. [] Additionally, it hinders the growth of P. gingivalis and disrupts its biofilm formation, suggesting multiple mechanisms of action against this periodontal pathogen. []

Q6: Has the anti-tumor activity of Epimedokoreanin B been demonstrated in vivo?

A: Yes, oral administration of Epimedokoreanin B showed significant tumor growth inhibition in a mouse model implanted with LM8 sarcoma cells, supporting its potential as an anti-cancer agent. []

Q7: Are there other potential therapeutic applications for Epimedokoreanin B being investigated?

A: Beyond its anti-tumor and anti-periodontitis properties, research indicates that Epimedokoreanin B might be beneficial for other conditions. For instance, it has demonstrated an inhibitory effect on advanced glycation end-products (AGEs), suggesting a potential role in managing diabetic complications. [] Further research is needed to explore these possibilities fully.

Q8: What analytical techniques are used to characterize and quantify Epimedokoreanin B?

A: Researchers employ a combination of techniques to identify and quantify Epimedokoreanin B. These include spectroscopic methods like Electrospray Ionization Mass Spectrometry (ESI-MS), proton Nuclear Magnetic Resonance (~1H-NMR), and carbon-13 Nuclear Magnetic Resonance (~13C-NMR). [, ] Chromatographic techniques, such as column chromatography with silica gel and Sephadex LH-20, are used for the isolation and purification of Epimedokoreanin B. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.